molecular formula C13H19NO2 B2684904 2-Cyclopentyl-N-[2-(furan-3-YL)ethyl]acetamide CAS No. 1428352-37-7

2-Cyclopentyl-N-[2-(furan-3-YL)ethyl]acetamide

Cat. No.: B2684904
CAS No.: 1428352-37-7
M. Wt: 221.3
InChI Key: FNSGDULZUCTYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide is an organic compound that belongs to the class of amides It features a cyclopentyl group attached to the nitrogen atom of the acetamide moiety, and a furan ring attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furan-3-yl ethylamine: This can be synthesized by the reaction of furan-3-carboxaldehyde with ethylamine under reductive amination conditions.

    Acylation: The furan-3-yl ethylamine is then acylated with cyclopentylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reductive amination step and large-scale acylation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]amine.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group could participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with the furan ring attached at the 2-position.

    2-Cyclopentyl-N-[2-(thiophen-3-yl)ethyl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-Cyclopentyl-N-[2-(pyridin-3-yl)ethyl]acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide is unique due to the specific positioning of the furan ring at the 3-position, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-13(9-11-3-1-2-4-11)14-7-5-12-6-8-16-10-12/h6,8,10-11H,1-5,7,9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSGDULZUCTYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.